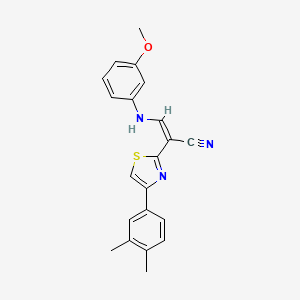
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3OS and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is known for its biological activity.
- Acrylonitrile Moiety : This functional group enhances the reactivity of the compound.
- Substituents : The presence of 3,4-dimethylphenyl and 3-methoxyphenyl groups contributes to its unique properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through condensation reactions.
- Introduction of the Dimethylphenyl Group : Achieved via Friedel-Crafts acylation.
- Formation of Acrylonitrile : Accomplished through Knoevenagel condensation reactions with appropriate aldehydes.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The mechanism may involve targeting bacterial cell walls or inhibiting essential enzymes for bacterial survival. For instance, studies on similar thiazole compounds have shown promising results against various bacterial strains, suggesting that this compound could possess comparable activity .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly influence cytotoxicity. For example:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.61 ± 1.92 |
| Compound B | HT29 (Colon Cancer) | 1.98 ± 1.22 |
The presence of electron-donating groups such as methyl at specific positions enhances their activity .
Case Studies
- Anticonvulsant Activity : A study involving thiazole derivatives revealed that specific substitutions led to enhanced anticonvulsant properties, indicating a broader therapeutic potential for compounds like this compound .
- Antimalarial Activity : Research on thiazole analogs demonstrated significant antimalarial effects against Plasmodium falciparum, suggesting that similar modifications in this compound could yield potent antimalarial agents .
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-7-8-16(9-15(14)2)20-13-26-21(24-20)17(11-22)12-23-18-5-4-6-19(10-18)25-3/h4-10,12-13,23H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSNRIOWICNFMO-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














